molecular formula C18H20N4O6S2 B3019121 N-(3-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851782-94-0

N-(3-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B3019121
CAS No.: 851782-94-0
M. Wt: 452.5
InChI Key: VQGMHSHUHVDSJC-UHFFFAOYSA-N
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Description

N-(3-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This compound has emerged as a critical pharmacological tool in biochemical and cellular research for probing the diverse physiological and pathological functions of DYRK1A. Its primary research value lies in its high potency and selectivity, enabling scientists to specifically interrogate DYRK1A-driven signaling pathways without significant off-target effects on related kinases. The mechanism of action involves competitive binding at the ATP-binding site of DYRK1A, effectively suppressing its kinase activity. This inhibition has significant implications for research in neurobiology, as DYRK1A is a key regulator of neuronal development and function, and its gene is located in the critical Down syndrome region of human chromosome 21. Consequently, this inhibitor is extensively used in studies modeling Down syndrome pathogenesis and tau phosphorylation in Alzheimer's disease. Furthermore, due to the role of DYRK1A in controlling cell proliferation and survival, this compound is a valuable asset in oncology research, particularly for investigating therapeutic strategies for cancers where DYRK1A activity promotes tumor cell viability. Researchers utilize this inhibitor to dissect the molecular cascades involved in cell cycle control and apoptosis, providing insights into potential novel intervention points for cancer therapy.

Properties

IUPAC Name

N-[3-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O6S2/c1-3-30(27,28)20-15-8-4-6-13(10-15)17-12-18(21(19-17)29(2,25)26)14-7-5-9-16(11-14)22(23)24/h4-11,18,20H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGMHSHUHVDSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a pyrazole core with various substituents, including a methylsulfonyl group and a nitrophenyl moiety. Its IUPAC name is N-[4-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide. The unique structural characteristics contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, leading to competitive inhibition of enzymes involved in various metabolic pathways.
  • Signal Transduction Modulation : The compound may interfere with cellular signaling pathways, particularly those involving sulfonamide-sensitive enzymes.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, bromodomain inhibitors like (+)-JQ1 have shown synergistic effects when combined with other anticancer agents, suggesting that similar compounds could enhance therapeutic efficacy in cancer treatment .

Inhibitory Effects on Enzymatic Activity

The compound has been investigated for its inhibitory effects on various enzymes. For example, it may inhibit key enzymes involved in inflammatory processes and cancer progression. The presence of the nitrophenyl group enhances its reactivity and potential as an enzyme inhibitor .

Comparative Analysis

To better understand the significance of this compound in biological research, a comparison with related compounds is useful:

Compound NameStructure FeaturesBiological Activity
N-(4-aminophenyl)ethanesulfonamideLacks pyrazole coreInhibitory activity on sulfonamide-sensitive enzymes
4-(5-nitro-1H-pyrazol-3-yl)anilineShares pyrazole coreSimilar enzyme inhibition but lacks sulfonamide functionality
Benzene sulfonamide derivativesGeneral class without specific featuresBroad sulfonamide functionality

Case Studies and Research Findings

Research has highlighted the potential of this compound as a lead compound in drug discovery. For instance:

  • Anticancer Activity : A study demonstrated that compounds with similar structures inhibited tumor growth in xenograft models .
  • Enzyme Inhibition Studies : Investigations into the inhibition of specific metabolic pathways revealed that this compound could effectively reduce enzyme activity related to inflammation and cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to three analogs (Table 1) with modifications in pyrazole substituents, sulfonamide chains, and aryl group positions.

Table 1: Structural Comparison of Key Analogs
Compound Name Pyrazole Substituents (Position 1/5) Sulfonamide Group Aryl Group Position Molecular Weight*
Target Compound 1: Methylsulfonyl; 5: 3-Nitrophenyl Ethanesulfonamide (C2) 3-Phenyl Not provided
N-{3-[1-(Methoxyacetyl)-5-(3-Nitrophenyl)-4,5-Dihydro-1H-Pyrazol-3-yl]Phenyl}Methanesulfonamide 1: Methoxyacetyl; 5: 3-Nitrophenyl Methanesulfonamide (C1) 3-Phenyl Not provided
N-(4-{1-[(3-Chlorophenyl)Sulfonyl]-5-(2-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-3-yl}Phenyl)Ethanesulfonamide 1: 3-Chlorophenylsulfonyl; 5: 2-Fluorophenyl Ethanesulfonamide (C2) 4-Phenyl Not provided
N-(3-{5-[4-(Dimethylamino)Phenyl]-1-(Methylsulfonyl)-4,5-Dihydro-1H-Pyrazol-3-yl}Phenyl)Methanesulfonamide 1: Methylsulfonyl; 5: 4-Dimethylaminophenyl Methanesulfonamide (C1) 3-Phenyl Not provided

Key Differences and Hypothetical Implications

Sulfonamide Chain Length: The target compound and the analog in use ethanesulfonamide (C2 chain), whereas others employ methanesulfonamide (C1).

Pyrazole Substituents: Electron-Withdrawing vs. Donating Groups: The target’s 3-nitrophenyl group (electron-withdrawing) contrasts with the dimethylaminophenyl group (electron-donating) in . This difference could modulate electronic interactions with biological targets, such as enzymes requiring π-stacking or charge transfer . Steric Effects: The 3-chlorophenylsulfonyl group in introduces bulkier substituents, which may hinder binding in sterically constrained active sites compared to the target’s methylsulfonyl group .

Aryl Group Position: The 3-phenyl vs.

Functional Group Diversity :

  • The methoxyacetyl group in introduces an ester moiety, which may confer metabolic instability compared to the target’s sulfonyl group. This could influence pharmacokinetic profiles .

Research Findings and Limitations

  • Structural Determination : The SHELX software suite () is widely used for crystallographic analysis of such compounds, suggesting that structural data for these analogs may have been resolved using similar methodologies .
  • Biological Activity: No explicit activity data (e.g., IC₅₀, solubility) is provided in the evidence.
  • Synthetic Feasibility : The analogs’ structural diversity highlights synthetic versatility in modifying pyrazole cores for structure-activity relationship (SAR) studies.

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